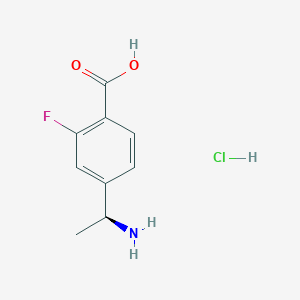

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

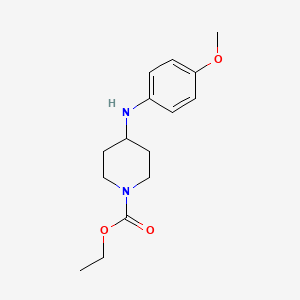

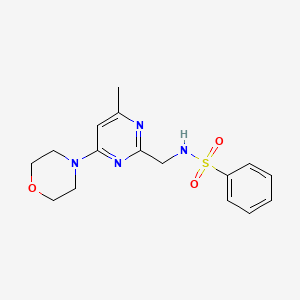

“(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride” is likely a chiral compound due to the presence of the “(S)” prefix, which indicates the configuration of the chiral center. It contains an aminoethyl group (-NH2CH2-) and a fluorobenzoic acid group (a benzene ring with a fluorine atom and a carboxylic acid group). The “hydrochloride” part suggests that this compound is a hydrochloride salt, which is common for amine-containing compounds to increase their solubility .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a fluorobenzoic acid derivative. The exact methods and conditions would depend on many factors, including the specific reagents and the desired yield and purity .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (indicating aromaticity), a fluorine atom (imparting some polarity to the molecule), a carboxylic acid group (-COOH, which is polar and can participate in hydrogen bonding), and an aminoethyl group (-NH2CH2-, which can also participate in hydrogen bonding) .Chemical Reactions Analysis

As an amine and a carboxylic acid, this compound could participate in various chemical reactions. The amine group could act as a nucleophile in reactions with electrophiles, while the carboxylic acid group could react with bases or be involved in condensation reactions to form amides, esters, or other derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As a hydrochloride salt of an amine, it would likely be a solid at room temperature and highly soluble in water. The presence of the fluorine atom could also affect its properties, as fluorine is highly electronegative .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of α-Chiral Primary Amines

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride: plays a crucial role in the direct catalytic asymmetric synthesis of α-chiral primary amines. These amines are valuable building blocks for creating amine-containing pharmaceuticals and natural compounds. Additionally, they serve as chiral ligands or organo-catalysts in asymmetric catalysis. Unlike multistep methods, which manipulate N-substituted substrates, biomimetic chemocatalysis inspired by enzymatic transaminations offers a more atom-economical and cost-effective approach to obtaining enantiopure primary amines .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(1S)-1-aminoethyl]-2-fluorobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c1-5(11)6-2-3-7(9(12)13)8(10)4-6;/h2-5H,11H2,1H3,(H,12,13);1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONSGAXDQPRIKP-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C(=O)O)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)C(=O)O)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2648537.png)

![Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2648547.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2648548.png)

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2648554.png)

![6-chloro-N-[4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2648555.png)

![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2648559.png)